Methyl 2-ethoxy-1-naphthoate

Overview

Description

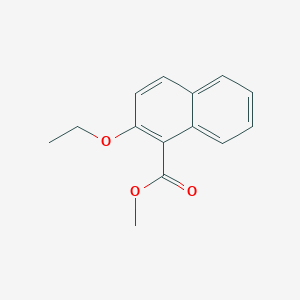

“Methyl 2-ethoxy-1-naphthoate” is an organic compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 2-ethoxy-1-naphthoate” is1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11 (10)13 (12)14 (15)16-2/h4-9H,3H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis

“Methyl 2-ethoxy-1-naphthoate” is a liquid at room temperature . It has a molecular weight of 230.26 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis

Methyl 2-ethoxy-1-naphthoate: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing complex molecules that contain the naphthoate moiety. This compound can undergo various chemical reactions, including esterification and coupling reactions, to produce derivatives that are useful in creating pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

In medicinal chemistry, Methyl 2-ethoxy-1-naphthoate is explored for its potential to be incorporated into therapeutic agents. Its naphthalene core is a common feature in many drugs, and modifications to this core can lead to the discovery of new compounds with anti-inflammatory, antiviral, and anticancer properties .

Material Science

This compound is also significant in material science, particularly in the development of organic semiconductor materials. The naphthalene ring system can contribute to the electronic properties of materials, making them suitable for use in OLEDs and other electronic devices .

Photocatalysis

Methyl 2-ethoxy-1-naphthoate: may act as a photocatalyst or a component of photocatalytic systems. Its aromatic structure can absorb light, which can then be harnessed to drive chemical reactions, a process that is valuable in environmental applications such as water purification and air cleaning .

Chemical Building Blocks

As a chemical building block, this compound provides a starting point for the synthesis of more complex molecules. Its reactive sites allow for the introduction of various functional groups, enabling the creation of a diverse array of chemical entities for research and industrial purposes .

Analytical Chemistry

In analytical chemistry, derivatives of Methyl 2-ethoxy-1-naphthoate can be used as standards or reagents in chromatographic methods. They help in the quantification and identification of substances within complex mixtures, aiding in quality control and research .

Optoelectronics

The optoelectronic properties of Methyl 2-ethoxy-1-naphthoate make it a candidate for use in the development of light-emitting diodes and photovoltaic cells. Its ability to interact with light can be exploited to improve the efficiency and performance of these devices .

Bioconjugation

Lastly, Methyl 2-ethoxy-1-naphthoate can be used in bioconjugation techniques. It can be attached to biomolecules to alter their properties or to serve as a probe in various biological assays, contributing to advancements in biochemistry and molecular biology .

Safety and Hazards

“Methyl 2-ethoxy-1-naphthoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

It’s worth noting that the compound is an organic aromatic ester , which suggests it may interact with its targets through typical ester reactions such as hydrolysis or transesterification.

Biochemical Pathways

, it’s worth noting that similar compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), are involved in the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways. These pathways are responsible for the biosynthesis of various bioactive compounds .

Result of Action

Similar compounds have been shown to produce various bioactive effects, suggesting that methyl 2-ethoxy-1-naphthoate may also have significant biological activity .

properties

IUPAC Name |

methyl 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJANJGBTWDFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethoxy-1-naphthoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)